molecular formula C10H12O4S B1429246 2-[3-(Ethanesulfonyl)phenyl]acetic acid CAS No. 1363179-55-8

2-[3-(Ethanesulfonyl)phenyl]acetic acid

Cat. No.: B1429246
CAS No.: 1363179-55-8
M. Wt: 228.27 g/mol
InChI Key: QCNMOVHJPAKHRU-UHFFFAOYSA-N
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Description

2-[3-(Ethanesulfonyl)phenyl]acetic acid is an organic compound characterized by the presence of an ethanesulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Ethanesulfonyl)phenyl]acetic acid typically involves the sulfonation of a phenylacetic acid derivative. One common method includes the reaction of 3-bromophenylacetic acid with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Ethanesulfonyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-[3-(Ethanesulfonyl)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and analgesic formulations.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[3-(Ethanesulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the ethanesulfonyl group, resulting in different chemical properties and reactivity.

    3-(Ethanesulfonyl)benzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.

Uniqueness

2-[3-(Ethanesulfonyl)phenyl]acetic acid is unique due to the presence of both the ethanesulfonyl and acetic acid moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-ethylsulfonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-15(13,14)9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNMOVHJPAKHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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